molecular formula C11H15NO2S B13920996 Ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate CAS No. 1259287-73-4

Ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13920996
CAS No.: 1259287-73-4
M. Wt: 225.31 g/mol
InChI Key: VYKJKNIFTVHCDI-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves the Gewald reaction. This reaction uses 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate as starting materials . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the resulting electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1259287-73-4

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)10-7(2)8-6-12-5-4-9(8)15-10/h12H,3-6H2,1-2H3

InChI Key

VYKJKNIFTVHCDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCNC2)C

Origin of Product

United States

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